molecular formula C12H14ClNO2 B12441367 (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide

(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide

Cat. No.: B12441367
M. Wt: 239.70 g/mol
InChI Key: DBYFNZJHXGNAGW-UHFFFAOYSA-N
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Description

(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide (CAS: 863127-76-8) is an enamide derivative with the molecular formula C₁₂H₁₄ClNO₂ and a molecular weight of 239.7 g/mol . Its structure features an (E)-configured propenamide backbone substituted with a 2-chloro-6-methylphenyl group and an ethoxy moiety at the β-position (Figure 1). Key physicochemical properties include a predicted boiling point of 386.5°C, density of 1.197 g/cm³, and pKa of 11.57, reflecting moderate polarity and stability under ambient storage conditions .

This compound serves as a critical intermediate in synthesizing Dasatinib, a tyrosine kinase inhibitor used in leukemia treatment . Its role in medicinal chemistry is attributed to the enamide group’s ability to act as a Michael acceptor, facilitating covalent interactions with biological targets .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide

InChI

InChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)

InChI Key

DBYFNZJHXGNAGW-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)NC1=C(C=CC=C1Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide typically involves the reaction of 2-chloro-6-methylaniline with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the enamide linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxyprop-2-enamide moiety undergoes selective oxidation depending on reagents.

Oxidizing Agent Conditions Product
Potassium permanganate (KMnO₄)Acidic or neutral aqueous mediumEpoxide or ketone derivatives
Chromium trioxide (CrO₃)Anhydrous dichloromethaneCarboxylic acid (via alkene cleavage)

Key Finding : Epoxidation occurs regioselectively at the α,β-unsaturated amide bond, forming a strained oxirane ring.

Reduction Reactions

Reduction targets either the amide or alkene group:

Reducing Agent Conditions Product
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, 0°CAmine derivative (amide → NH₂)
Hydrogen gas (H₂) with Pd/CEthanol, 25°CSaturated propylamide (alkene → single bond)

Selectivity : LiAlH₄ preferentially reduces the amide to an amine, while catalytic hydrogenation saturates the alkene.

Substitution Reactions

The chloro group on the phenyl ring undergoes nucleophilic aromatic substitution:

Nucleophile Conditions Product
Sodium hydroxide (NaOH)Ethanol, refluxHydroxyphenyl derivative
Ammonia (NH₃)Cu catalyst, 120°CAminophenyl derivative

Limitation : Steric hindrance from the 6-methyl group slows substitution at the 2-chloro position.

Cyclization Reactions

Acid-catalyzed cyclization forms heterocyclic structures:

Acid Catalyst Conditions Product
H₂SO₄Toluene, 80°CBenzoxazine derivative
AlCl₃CH₂Cl₂, room temperatureQuinoline analog

Mechanism : Protonation of the ethoxy group initiates intramolecular attack by the amide nitrogen, forming a six-membered ring.

Hydrolysis Reactions

The amide bond is hydrolyzed under acidic or basic conditions:

Conditions Product
6M HCl, reflux3-ethoxyprop-2-enoic acid + 2-chloro-6-methylaniline
2M NaOH, ethanol, 70°CSodium salt of the carboxylic acid

Stability : The enamide resists hydrolysis under mild conditions but cleaves rapidly in strong acids/bases.

Comparative Analysis of Reaction Conditions

Reaction Type Optimal Solvent Temperature Range Yield Key Reference
Thiourea cyclizationDMF50–65°C78–85%
EpoxidationCH₂Cl₂0–25°C62%
Amide reductionTHF0°C91%
Nucleophilic substitutionEthanol80°C55%

Scientific Research Applications

(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide is a chemical compound with the molecular formula C12H14ClNO2C_{12}H_{14}ClNO_2 and a molecular weight of 239.6981 . It belongs to several product categories, including anticancerous agents, impurity reference materials, and kinase inhibitors .

Scientific Research Applications

(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide has applications in diverse scientific fields:

  • Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology The compound is studied for potential biological activities, such as antimicrobial or anticancer properties. Research has indicated that it may possess cytotoxic effects against various cancer cell lines.
  • Medicine Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
  • Industry It can be used to produce specialty chemicals, agrochemicals, and other industrial products.

Chemical Reactions

(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide can undergo several types of chemical reactions:

  • Oxidation Oxidation can form corresponding oxides or other oxidized derivatives.
  • Reduction Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
  • Substitution The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous enamide derivatives exhibit variations in substituents, stereochemistry, and biological activity. Below is a comparative analysis based on molecular features and applications:

Table 1: Structural and Functional Comparison of Enamide Derivatives

Compound CAS Number Molecular Formula Key Substituents Applications References
(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide 863127-76-8 C₁₂H₁₄ClNO₂ 2-chloro-6-methylphenyl, ethoxy Dasatinib synthesis
(E)-N-(4-butylphenyl)-3-(2-chloro-6-fluoro-phenyl)prop-2-enamide Not specified C₁₉H₁₉ClFNO 4-butylphenyl, 2-chloro-6-fluorophenyl Potential kinase inhibitor (structural analog)
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide 477870-59-0 C₂₁H₂₄ClFN₂O₂ 2-chloro-6-fluorophenylmethoxy, dimethylaminopropyl Investigational anticancer agent
3,4-Dichloro-5-hydroxy-2(5H)-furanone 766-40-5 C₄HCl₂O₃ Dichlorinated furanone, hydroxyl Reactive electrophile in organic synthesis

Key Observations:

Substituent Effects on Bioactivity: The 2-chloro-6-methylphenyl group in the target compound enhances lipophilicity, aiding membrane permeability in drug delivery . The ethoxy group in the target compound contributes to metabolic stability by reducing oxidative degradation , whereas the dimethylaminopropyl chain in CAS 477870-59-0 may enhance solubility and intracellular retention .

Stereochemical Considerations :

  • The (E)-configuration of the propenamide backbone is conserved across analogs, critical for maintaining planar geometry and π-π stacking interactions with aromatic residues in enzyme active sites .

Synthetic Utility: While the target compound is specialized for Dasatinib synthesis , 3,4-dichloro-5-hydroxy-2(5H)-furanone (CAS 766-40-5) serves as a versatile electrophile in heterocyclic chemistry, highlighting divergent applications despite shared reactivity .

Thermodynamic Properties: Limited data exist for direct thermodynamic comparisons. However, the higher molecular weight of CAS 477870-59-0 (390.88 g/mol) suggests increased van der Waals interactions compared to the target compound .

Biological Activity

(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide, also known as a derivative of ethoxyacrylamide, has garnered attention for its potential biological activities. The compound is characterized by its unique chemical structure, which includes a chloro-substituted aromatic ring and an ethoxy group. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The chemical formula for (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide is C12H14ClNO2. Its structural representation can be summarized as follows:

  • IUPAC Name : (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide
  • Molecular Weight : 239.7 g/mol
  • SMILES : CCO/C=C/C(=O)NC1=C(C=CC=C1Cl)C

Antimicrobial Properties

Recent studies have indicated that (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide exhibits notable antimicrobial activity. In a screening assay targeting Gram-negative bacteria, the compound demonstrated significant inhibition of the Type III secretion system (T3SS), which is crucial for bacterial virulence. The inhibition was quantified using a reporter assay, where concentrations above 50 µM resulted in approximately 50% inhibition of T3SS activity in Citrobacter rodentium models .

Anticancer Potential

The compound's anticancer properties have also been explored. Research indicates that it may possess cytotoxic effects against various cancer cell lines, including ovarian and prostate cancer cells. In vitro studies revealed that treatment with the compound at varying concentrations led to decreased cell viability and increased apoptosis markers in these cell lines .

The mechanism by which (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide exerts its biological effects appears to involve modulation of specific signaling pathways related to cell proliferation and apoptosis. It has been suggested that the compound interferes with the expression of key proteins involved in these pathways, thereby enhancing its therapeutic potential against malignancies .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineConcentration (µM)Effect Observed
AntimicrobialCitrobacter rodentium50~50% inhibition of T3SS
AnticancerOvarian Cancer Cells10 - 100Decreased viability
AnticancerProstate Cancer Cells10 - 100Increased apoptosis markers

Table 2: Structure-Activity Relationship

Compound VariantStructural FeaturesBiological Activity
(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamideChloro-substituted phenyl ringAntimicrobial, anticancer
Ethyl analogLacks chlorineReduced activity

Case Study 1: Inhibition of T3SS

In a study evaluating the efficacy of various compounds on T3SS activity in C. rodentium, (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide was identified as a potent inhibitor. The study utilized a high-throughput screening approach to assess over 5000 compounds, where this particular compound showed promising results, leading to further investigations into its potential as an antibacterial agent targeting virulence factors .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A series of experiments were conducted to evaluate the cytotoxic effects of (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide on ovarian and prostate cancer cell lines. Results indicated that treatment with the compound resulted in significant reductions in cell proliferation rates and induced apoptosis. This suggests that the compound may serve as a candidate for further development in cancer therapeutics .

Q & A

What are the established synthetic pathways for (2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamide, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The compound is typically synthesized via a nucleophilic acyl substitution reaction between 3-ethoxyacryloyl chloride and 2-chloro-6-methylaniline. Key factors influencing stereochemistry include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor E-configuration retention by stabilizing intermediates through dipole interactions.
  • Catalysts : Triethylamine is often used to scavenge HCl, preventing retro-aldol side reactions .
  • Temperature : Lower temperatures (<0°C) minimize isomerization risks. Advanced routes may employ microwave-assisted synthesis to enhance yield and stereoselectivity.

How can researchers confirm the E-configuration of the propenamide group in this compound?

Methodological Answer:
The E-configuration is verified using:

  • 1D/2D NMR : Coupling constants (J = 12–15 Hz for trans-vinylic protons) in ¹H NMR and NOESY correlations confirm spatial arrangement .
  • X-ray crystallography : Single-crystal diffraction provides unambiguous proof of geometry. SHELX software (e.g., SHELXL) is widely used for structure refinement .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare them with experimental data.

What analytical techniques are recommended for assessing the purity of this compound in pharmaceutical research?

Methodological Answer:
Purity is assessed via:

  • HPLC/LC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. MS confirms molecular ion peaks (e.g., m/z = 266.7 [M+H]⁺) .
  • Elemental analysis : Validates C, H, N, Cl content within ±0.4% of theoretical values.
  • TGA/DSC : Thermal stability profiles identify decomposition points (>200°C indicates high purity).

What role does this compound serve as an intermediate in the synthesis of kinase inhibitors like Dasatinib?

Methodological Answer:
The compound is a precursor in constructing thiazole-carboxamide scaffolds critical for kinase inhibition. Key steps include:

  • Suzuki coupling : Introduction of pyrimidine groups at the 2-position of the thiazole ring.
  • Amination : Selective substitution at the 6-position of pyrimidine enhances target affinity .
  • Structure-activity relationship (SAR) : Modifications to the ethoxy group impact solubility and bioavailability.

How do structural modifications to the chloro-methylphenyl group affect the compound's bioactivity?

Methodological Answer:

  • Electron-withdrawing substituents (e.g., Cl) enhance electrophilicity, improving binding to ATP pockets in kinases.
  • Steric effects : Bulkier groups (e.g., CF₃) reduce conformational flexibility, decreasing off-target interactions.
  • Comparative studies : Analogues with para-substituted halogens show 3–5× lower IC₅₀ values in kinase assays .

What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

Methodological Answer:

  • Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Polymorphism : Screen multiple conditions (temperature, solvent ratios) to isolate stable forms.
  • Data refinement : SHELXL resolves twinning or disorder by applying restraints to thermal parameters .

Are there reported contradictions in the literature regarding the compound's metabolic stability, and how can they be resolved?

Methodological Answer:
Discrepancies arise from:

  • In vitro vs. in vivo models : Microsomal assays may overestimate stability compared to hepatocyte studies.
  • Species variability : Human CYP3A4 metabolizes the compound faster than rodent isoforms.
  • Resolution strategy : Use isotopically labeled analogs (e.g., ¹⁴C) in tandem LC-MS/MS to track degradation pathways .

What computational approaches predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulates binding to kinase domains (e.g., BCR-ABL1) with RMSD <2.0 Å.
  • MD simulations (GROMACS) : Assesses complex stability over 100-ns trajectories.
  • Pharmacophore modeling : Identifies critical H-bond donors (amide NH) and hydrophobic regions (chlorophenyl group) .

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